N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0996537
InChI: InChI=1S/C22H20N2O2S/c1-22(2,3)15-8-6-14(7-9-15)21-24-17-13-16(10-11-18(17)26-21)23-20(25)19-5-4-12-27-19/h4-13H,1-3H3,(H,23,25)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Molecular Formula: C22H20N2O2S
Molecular Weight: 376.5 g/mol

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

CAS No.:

Cat. No.: VC0996537

Molecular Formula: C22H20N2O2S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide -

Specification

Molecular Formula C22H20N2O2S
Molecular Weight 376.5 g/mol
IUPAC Name N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C22H20N2O2S/c1-22(2,3)15-8-6-14(7-9-15)21-24-17-13-16(10-11-18(17)26-21)23-20(25)19-5-4-12-27-19/h4-13H,1-3H3,(H,23,25)
Standard InChI Key DFGSUJKRZNYTMC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator